molecular formula C18H31ClN2O2S B025528 2-(4-amino-2-pentoxybenzoyl)sulfanylethyl-diethylazanium chloride CAS No. 100311-10-2

2-(4-amino-2-pentoxybenzoyl)sulfanylethyl-diethylazanium chloride

Cat. No.: B025528
CAS No.: 100311-10-2
M. Wt: 375 g/mol
InChI Key: PCTWPGWWLUDMBT-UHFFFAOYSA-N
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Description

4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is a synthetic organic compound with the molecular formula C18H31ClN2O2S and a molecular weight of 375 g/mol. This compound is known for its unique chemical structure, which includes an amino group, a pentyloxy group, and a thiobenzoic acid ester, making it a versatile molecule in various scientific research applications.

Properties

CAS No.

100311-10-2

Molecular Formula

C18H31ClN2O2S

Molecular Weight

375 g/mol

IUPAC Name

2-(4-amino-2-pentoxybenzoyl)sulfanylethyl-diethylazanium;chloride

InChI

InChI=1S/C18H30N2O2S.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H

InChI Key

PCTWPGWWLUDMBT-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-]

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-]

Synonyms

BENZOIC ACID, 4-AMINO-2-PENTYLOXYTHIO-, S-(2-(DIETHYLAMINO)ETHYL) ESTE R, MONOHYD

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride typically involves multiple steps. One common method includes the reaction of 4-amino-2-pentyloxythiobenzoic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in industrial settings to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various alkoxy-substituted derivatives.

Scientific Research Applications

4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Procaine hydrochloride: Similar in structure but lacks the pentyloxy group.

    Benzocaine: Contains an amino group and an ester group but differs in the alkyl chain length.

    Tetracaine hydrochloride: Similar ester and amino groups but with different alkyl substitutions.

Uniqueness

4-Amino-2-pentyloxythiobenzoic acid S-2-(diethylamino)ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its biological activity .

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